molecular formula C13H17Cl2NO3S B2512254 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine CAS No. 1234973-10-4

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2512254
CAS No.: 1234973-10-4
M. Wt: 338.24
InChI Key: JWSIEUDALKQMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a dichloro-methylphenyl moiety

Preparation Methods

The synthesis of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-methylphenyl sulfonyl chloride.

    Reaction with Piperidine: The sulfonyl chloride is then reacted with 4-methoxypiperidine under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:

    1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1H-imidazole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure.

    1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole: This compound also contains a sulfonyl group but has different substituents on the imidazole ring.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-7-13(12(15)8-11(9)14)20(17,18)16-5-3-10(19-2)4-6-16/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSIEUDALKQMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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